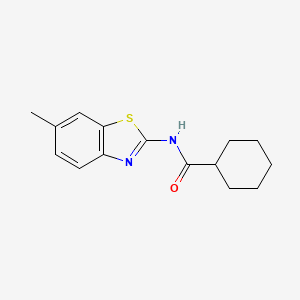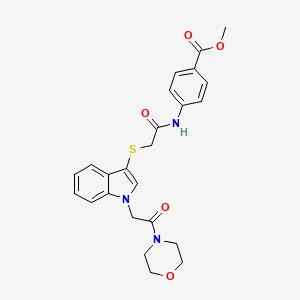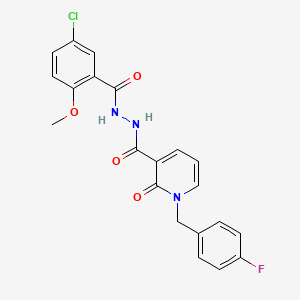![molecular formula C28H23BrN4O6 B2666027 N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide CAS No. 866342-27-0](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H23BrN4O6 and its molecular weight is 591.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor and Cytotoxic Applications
Compounds related to N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide have been extensively studied for their antitumor properties. One such compound, CB30865, a quinazolin-4-one antitumor agent, exhibits high growth-inhibitory activity and a unique biochemical characteristic of delayed, non-phase-specific cell-cycle arrest. Efforts to increase its aqueous solubility have led to the synthesis of more water-soluble analogs, some of which showed significantly enhanced cytotoxicity while retaining the novel biochemical characteristics of CB30865 (Bavetsias et al., 2002).
Antibacterial and Antitubercular Activities
Research into quinazolinone analogs has also revealed compounds with notable antibacterial and antitubercular activities. A study on novel series of 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide analogs derived from 3-amino-2-arylquinazolin-4(3H)-one demonstrated good yields and characterized their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. Moreover, the compounds were screened for antitubercular activity against Mycobacterium tuberculosis, with some showing promising results (Rao & Subramaniam, 2015).
Synthesis and Evaluation of Heterocyclic Carboxamides as Potential Antipsychotic Agents
Heterocyclic analogs of quinazolinones have been prepared and evaluated as potential antipsychotic agents. These analogs demonstrated potent in vivo activities, suggesting their utility in the development of new therapeutic agents for treating psychosis. The evaluation of these compounds involved both in vitro binding assays to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors and in vivo assays for their ability to antagonize specific behavioral responses in mice (Norman et al., 1996).
Applications in Solar Energy
Compounds with structural similarities to this compound have been explored for applications beyond pharmaceuticals, such as in improving photoelectric conversion in dye-sensitized solar cells. Research into carboxylated cyanine dyes as sensitizers has shown that co-sensitization can significantly enhance the photoelectrical properties and conversion efficiency of these solar cells (Wu et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-bromoaniline with ethyl 2-oxo-2-(quinazolin-3-yl)acetate to form the intermediate, which is then reacted with 1,3-benzodioxole-5-carbaldehyde to form the final product.", "Starting Materials": [ "2-amino-4-bromoaniline", "ethyl 2-oxo-2-(quinazolin-3-yl)acetate", "1,3-benzodioxole-5-carbaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-bromoaniline with ethyl 2-oxo-2-(quinazolin-3-yl)acetate in the presence of a base such as potassium carbonate to form the intermediate.", "Step 2: Reaction of the intermediate with 1,3-benzodioxole-5-carbaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
| 866342-27-0 | |
Formule moléculaire |
C28H23BrN4O6 |
Poids moléculaire |
591.418 |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C28H23BrN4O6/c1-2-11-32-27(36)21-9-4-18(26(35)30-14-17-3-10-23-24(12-17)39-16-38-23)13-22(21)33(28(32)37)15-25(34)31-20-7-5-19(29)6-8-20/h2-10,12-13H,1,11,14-16H2,(H,30,35)(H,31,34) |
Clé InChI |
RVYUKTOKCIACIG-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC(=O)NC5=CC=C(C=C5)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2665947.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2665949.png)
![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2665952.png)


![4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2665956.png)
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2665958.png)
![3-[4-(methylsulfanyl)phenyl]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide](/img/structure/B2665962.png)
![3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2665963.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2665966.png)

